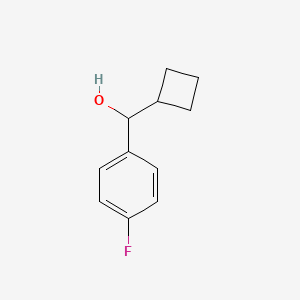![molecular formula C7H14N2O B1397881 (9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン CAS No. 1089759-42-1](/img/structure/B1397881.png)
(9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン
説明
“(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” is a chemical compound with the molecular formula C7H14N2O . It is a member of the oxazine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and at least one other heteroatom in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” consists of a six-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight is 142.20 g/mol . The InChI code is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” include a molecular weight of 142.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 142.110613074 g/mol . The topological polar surface area is 24.5 Ų .科学的研究の応用
分子エレクトロニクス
オキサジン化合物、 “(9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン” などの誘導体は、分子エレクトロニクスにおける可能性が探求されています。 特に、脱水素化/再水素化プロセスによって低伝導状態と高伝導状態を切り替える分子スイッチとして機能します .
分光法
基本的なヘテロ環式化合物である 1,4-オキサジンは、分光法的に特徴付けられています。 関連誘導体である “(9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン” は、分光法を用いて構造と挙動を理解することもできます .
合成戦略
オキサジンは、さまざまなヘテロ環式化合物と二官能性化合物の合成において、汎用性の高い中間体として役立ちます。 “(9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン” の特定の構造は、新しい化学物質を創出するための合成アプローチで使用できます .
環状付加反応
オキサジン誘導体の合成における最近の方法は、環状付加反応を含みます。 “(9aS)-オクタヒドロピラジノ[2,1-c][1,4]オキサジン” のユニークな構造は、(4+2) 環状付加反応または形式的な (3+3) 環状付加反応を利用して、新規化合物を生成する可能性があります .
作用機序
Target of Action
The primary target of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is the 1,4-oxazine linkers in molecular switches . These linkers connect conjugated molecules to carbon electrodes .
Mode of Action
The compound interacts with its targets through a process of de/rehydrogenation . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The biochemical pathways affected by (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine involve the intramolecular proton transfer reaction . This reaction serves as the switching mechanism in single-molecule junctions . The compound’s action can lead to a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Result of Action
The molecular and cellular effects of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine’s action involve significant changes in the conductance states of single-molecule junctions . The compound’s action can control the proton transfer process and thus allow specific conductance states to be selected .
Action Environment
The action, efficacy, and stability of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine can be influenced by environmental factors such as the presence of an electrostatic gate field . This field can control the proton transfer process, thus influencing the compound’s action .
特性
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



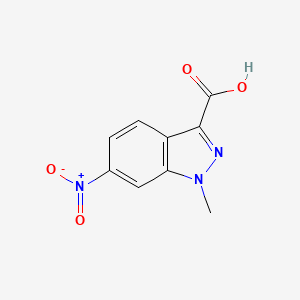
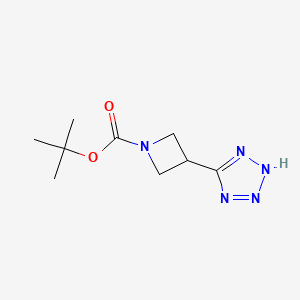
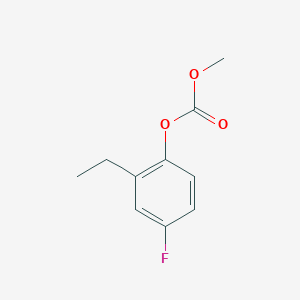

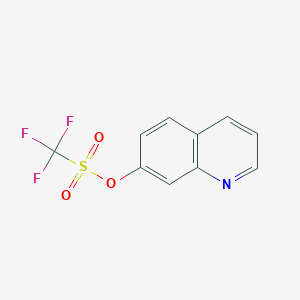
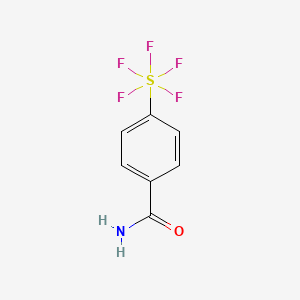
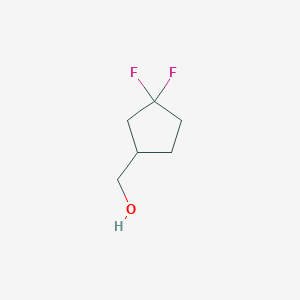
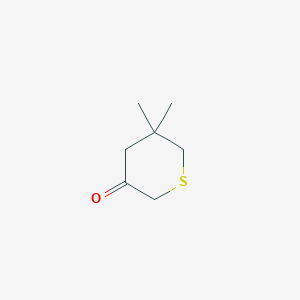
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
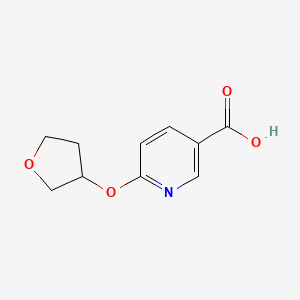
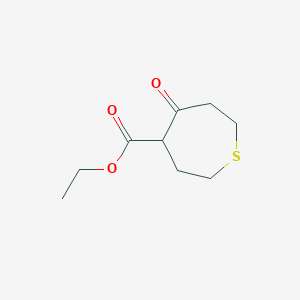
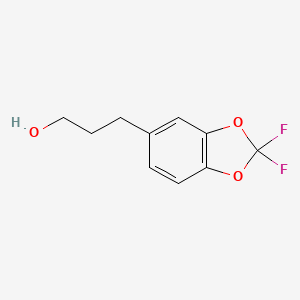
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
